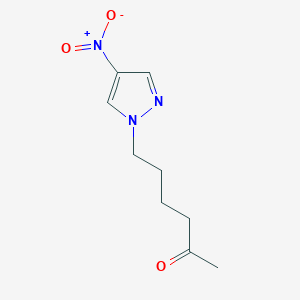

6-(4-Nitro-pyrazol-1-yl)-hexan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O3 |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

6-(4-nitropyrazol-1-yl)hexan-2-one |

InChI |

InChI=1S/C9H13N3O3/c1-8(13)4-2-3-5-11-7-9(6-10-11)12(14)15/h6-7H,2-5H2,1H3 |

InChI Key |

JJDSNRYBHPDDAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCCN1C=C(C=N1)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

6-(4-Nitro-pyrazol-1-yl)-hexan-2-one chemical structure properties

Structural Analysis, Synthetic Pathways, and Pharmacophore Utility[1][2][3][4]

Executive Summary

6-(4-Nitro-pyrazol-1-yl)-hexan-2-one represents a specialized bifunctional building block in medicinal chemistry.[1][2][3] Characterized by a 4-nitropyrazole core (a bioisostere for imidazole/phenyl rings) linked to a distal methyl ketone via a flexible hexyl chain, this molecule serves as a critical intermediate for synthesizing heterobifunctional ligands, kinase inhibitors, and PROTAC (Proteolysis Targeting Chimera) linkers.[1][3] Its dual reactivity—reducible nitro group and condensable ketone—allows for orthogonal functionalization, making it an ideal scaffold for fragment-based drug discovery (FBDD).[2][3]

Part 1: Chemical Identity & Physicochemical Profile[1][4][5][6][7]

1.1 Nomenclature & Identification

1.2 Structural Descriptors

The molecule consists of three distinct pharmacophoric regions:

-

Head Group (Aromatic): The 4-nitropyrazole moiety.[1][3][4][5][6] The nitro group at C4 is strongly electron-withdrawing, reducing the basicity of the pyrazole nitrogens and serving as a masked amino group.[2]

-

Linker (Aliphatic): A four-carbon methylene spacer (excluding the ketone carbons) provides rotational freedom, critical for allowing joined ligands to adopt independent binding poses.[1][3]

-

Tail Group (Electrophilic): The methyl ketone at C2 offers a versatile handle for reductive amination or nucleophilic addition without the instability associated with aldehydes.[1][3]

1.3 Physicochemical Properties (Calculated)

| Property | Value (Est.) | Significance in Drug Design |

| LogP | 1.2 – 1.6 | Optimal lipophilicity for cell permeability; falls within Lipinski's Rule of 5.[1][2][3] |

| TPSA | ~75 Ų | <140 Ų threshold indicates good oral bioavailability potential.[1][2] |

| H-Bond Donors | 0 | Increases membrane permeability; donor functionality appears after nitro reduction.[1][2] |

| H-Bond Acceptors | 5 | Interaction points for solvent water or protein residues.[1][2] |

| Rotatable Bonds | 6 | High flexibility; beneficial for induced-fit binding but incurs an entropy penalty.[1][2] |

Part 2: Synthetic Methodologies

The synthesis of 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one relies on the regioselective N-alkylation of the pyrazole ring.[1][2][3] Since 4-nitropyrazole is an unsymmetrical tautomer in solution (though symmetric in substitution potential until alkylated), N1-alkylation is the primary pathway.[1][2][3]

2.1 Primary Route: Nucleophilic Substitution (

)

This is the industry-standard approach due to the commercial availability of precursors.[3]

-

Reagents: 4-Nitro-1H-pyrazole, 6-Chlorohexan-2-one (or 6-Bromohexan-2-one).[1][2][3]

-

Base: Cesium Carbonate (Cs

CO

Mechanism: The base deprotonates the pyrazole NH (pKa ~9.6), generating a pyrazolate anion.[1][3] This nucleophile attacks the primary halide of the hexanone chain.[2] The nitro group at C4 stabilizes the anion but also reduces nucleophilicity, requiring elevated temperatures or stronger leaving groups (iodide/bromide).[3]

2.2 Visualization of Synthetic Logic

Caption: Regioselective N-alkylation pathway via base-mediated SN2 reaction.

Part 3: Reactivity Profile & Applications

The utility of this molecule lies in its orthogonal reactivity .[1][2] The nitro group and the ketone can be modified independently, allowing the molecule to serve as a "three-way" junction point.[2]

3.1 Functional Group Transformations

-

Nitro Reduction (Aromatic Amine Generation):

-

Reductive Amination (Ketone Modification):

-

Grignard/Organolithium Addition:

3.2 Strategic Application: PROTAC Linker Design

In PROTAC design, the linker length and composition are critical for ternary complex formation (Target Protein - PROTAC - E3 Ligase).[1][2][3]

-

Mechanism: The pyrazole end (after nitro reduction) binds the target protein (e.g., BRD4, BTK), while the ketone end is aminated to bind the E3 ligase ligand (e.g., Thalidomide or VHL ligand).[3]

3.3 Reactivity Flowchart

Caption: Divergent synthesis pathways enabling orthogonal functionalization of the core scaffold.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 6-(4-Nitro-pyrazol-1-yl)-hexan-2-one

Objective: Preparation of 5.0 g of target compound.

-

Setup: Charge a 250 mL round-bottom flask with 4-nitro-1H-pyrazole (3.0 g, 26.5 mmol) and anhydrous DMF (30 mL).

-

Deprotonation: Add Cs

CO -

Alkylation: Dropwise add 6-chlorohexan-2-one (3.9 g, 29.1 mmol, 1.1 eq).

-

Reaction: Heat to 80°C under N

atmosphere for 6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1][3] -

Workup: Cool to RT. Dilute with water (150 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with LiCl solution (5%) to remove DMF, then brine.[3]

-

Purification: Dry over Na

SO -

Validation: Confirm structure via

H NMR (Characteristic ketone methyl singlet at ~2.1 ppm, pyrazole aromatic protons at ~8.2 and 8.6 ppm).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16376, 4-Nitro-1H-pyrazole. Retrieved from [Link]

-

Lévai, A., & Jekő, J. (2012). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 17(12). Retrieved from [Link]

-

American Elements. 1-Methyl-5-nitropyrazole-4-boronic Acid Properties. Retrieved from [Link][1][3]

Sources

- 1. N-(2-Cyclohexyl-1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5-(4,4-dimethylcyclopent-1-en-1-yl)-4-methylisoxazole-3-carboxamide | C23H32N4O3 | CID 118511125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitro-1-(oxan-2-YL)pyrazole | C8H11N3O3 | CID 90010670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. molforge.ai [molforge.ai]

Technical Guide: Synthesis and Functionalization of 4-Nitropyrazole N-Alkylated Hexanone Derivatives

Executive Summary

This technical guide details the synthesis, structural properties, and pharmacological utility of 4-nitropyrazole N-alkylated hexanone derivatives . These compounds serve as critical bifunctional intermediates in drug development.[1] The 4-nitropyrazole core acts as a bioisostere for phenyl or imidazole rings, offering unique electronic properties due to the electron-withdrawing nitro group (

Safety Warning: 4-Nitropyrazole derivatives possess high nitrogen content and can exhibit energetic properties.[1][2] While less sensitive than trinitro-analogs, they must be handled with standard energetic material protocols (blast shields, anti-static measures) until fully characterized.[1]

Part 1: Chemical Rationale & Structural Biology[1][2]

Electronic Tuning and Acidity

The introduction of a nitro group at the C4 position of the pyrazole ring drastically alters the physicochemical profile of the heterocycle compared to unsubstituted pyrazole.[2]

-

pKa Shift: Unsubstituted pyrazole has a pKa

14.[1][2]2. The strong electron-withdrawing effect (-I and -M effects) of the 4-nitro group stabilizes the conjugate base (pyrazolide anion), lowering the pKa to approximately 9.6 .[1][2] -

Synthetic Implication: This increased acidity allows for deprotonation using mild bases (e.g.,

,

The Hexanone Linker Strategy

Attaching a hexanone chain (typically via N1-alkylation) serves two medicinal chemistry purposes:

-

Linker Length: A 6-carbon chain (approx. 7–9 Å) is often optimal for spanning the distance between a solvent-exposed binding pocket and an internal hydrophobic region in enzyme active sites.[1][2]

-

The Ketone Handle: The carbonyl group on the hexyl chain remains orthogonal to the nitro group, allowing for:

Part 2: Synthetic Protocols

Precursor Synthesis: 4-Nitropyrazole

Note: While commercially available, in-house synthesis is common for isotope labeling.[1][2]

Reaction: Nitration of pyrazole using mixed acid (

-

Dissolve pyrazole in concentrated

at 0°C. -

Dropwise add fuming

while maintaining temp <10°C.[1][2] -

Heat to 60°C for 3 hours.

-

Pour onto ice; filter the white precipitate.

-

Yield: >90%.

Core Workflow: N-Alkylation with Halohexanones

This protocol describes the coupling of 4-nitropyrazole with 6-chloro-2-hexanone to generate 6-(4-nitropyrazol-1-yl)hexan-2-one .[1][2]

Reagents:

-

Base:

(anhydrous, 2.0 eq)[1] -

Catalyst: KI (0.1 eq, Finkelstein activation)[1]

-

Solvent: DMF or Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask, suspend 4-nitropyrazole (10 mmol) and

(20 mmol) in anhydrous MeCN (50 mL). Stir at RT for 30 min to ensure deprotonation. -

Addition: Add KI (1 mmol) followed by dropwise addition of 6-chloro-2-hexanone (11 mmol).

-

Reaction: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2]

-

Checkpoint: The pyrazole N-H proton signal (

13.0 ppm) should disappear in NMR.

-

-

Workup: Cool to RT. Filter off inorganic salts (

, excess -

Purification: Dissolve residue in EtOAc, wash with water and brine. Dry over

.[1][2] Purify via silica gel flash chromatography (Gradient: 10%

Data Summary Table:

| Parameter | Specification | Notes |

| Appearance | Pale yellow oil/solid | Tends to solidify upon standing.[1][2][4] |

| Yield | 75% – 85% | Lower yields if water is present (hydrolysis). |

| Characteristic C3/C5 protons of 4-nitropyrazole.[1] | ||

| MS (ESI) | Matches MW of specific derivative.[5] |

Part 3: Mechanism & Regiochemistry[2]

Regioselectivity Logic

For 4-nitropyrazole , the molecule is symmetric across the C4 axis.[1][2] Therefore, N1 and N2 are equivalent.[1] Alkylation results in a single regioisomer .[1][2]

-

Contrast: If the starting material were 3-nitropyrazole, alkylation would yield a mixture of N1-alkyl (sterically favored) and N2-alkyl (electronically favored) isomers.[1][2]

Reaction Pathway Visualization

The following diagram illustrates the

Figure 1: Synthetic pathway for N-alkylation via Finkelstein-assisted

Part 4: Downstream Functionalization[1][2]

The value of this scaffold lies in the ability to independently manipulate the nitro group and the ketone.[2]

Pathway A: Ketone Derivatization (Reductive Amination)

Used to attach solubilizing groups (e.g., morpholine, piperazine) before reducing the nitro group.

-

Reagents: Amine (

), -

Outcome: Converts the hexanone ketone into a secondary or tertiary amine.[2]

Pathway B: Nitro Reduction (The "Warhead" Precursor)

Used to generate the 4-aminopyrazole core, a common motif in ATP-competitive kinase inhibitors.[1][2]

-

Method: Hydrogenation (

, Pd/C) or Chemical Reduction ( -

Critical Note: If the ketone is still present, avoid harsh reducing agents like

which would reduce the ketone to an alcohol (unless desired).

Figure 2: Divergent functionalization strategies for the scaffold.[1][2]

References

-

ChemicalBook. (2025).[1] 4-Nitropyrazole Properties and Safety Data. Retrieved from

-

PubChem. (2025).[1][3] 4-nitro-1H-pyrazole Compound Summary. National Center for Biotechnology Information.[1][2] Retrieved from

-

Kalara, K., et al. (2022).[1] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from

-

Dalinger, I. L., et al. (2015).[1] N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. ResearchGate. Retrieved from

-

MDPI. (2023).[1] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved from

Sources

- 1. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]

- 2. US5705656A - N-alkylation method of pyrazole - Google Patents [patents.google.com]

- 3. 4-nitro-1H-pyrazole | C3H3N3O2 | CID 16376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Nitropyrazole | 2075-46-9 [m.chemicalbook.com]

- 5. On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 4-Nitro-1H-Pyrazole: A Medicinal Chemist's Guide to a Versatile Building Block

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, present in a multitude of approved therapeutics.[1][2][3] Its unique electronic properties and synthetic tractability make it a privileged scaffold in drug discovery. This in-depth technical guide focuses on a particularly valuable derivative: 4-nitro-1H-pyrazole. We will explore the synthesis of this key intermediate, delve into its versatile reactivity, and showcase its strategic application in the construction of complex, biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the 4-nitropyrazole synthon in their quest for novel therapeutics.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The five-membered heterocyclic pyrazole ring, with its two adjacent nitrogen atoms, is a recurring motif in a wide array of pharmaceuticals.[4][5] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions, which are critical for binding affinity.[4] The pyrazole scaffold is found in drugs with diverse therapeutic applications, including anti-inflammatory agents like celecoxib, anti-cancer drugs, and treatments for schizophrenia.[2] The inherent stability of the aromatic pyrazole ring and the potential for substitution at multiple positions provide a robust framework for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties.[1][6]

Synthesis of the 4-Nitro-1H-Pyrazole Building Block

The introduction of a nitro group at the 4-position of the pyrazole ring is a critical first step in many synthetic campaigns. This electron-withdrawing group activates the molecule for subsequent transformations and serves as a precursor to the highly valuable 4-aminopyrazole. Several reliable methods for the synthesis of 4-nitro-1H-pyrazole have been reported.

Direct Nitration of Pyrazole

A common and straightforward approach is the direct nitration of pyrazole using a mixture of fuming nitric acid and fuming sulfuric acid.[7] This one-pot, two-step route provides a direct path to the desired product.[7]

Rearrangement of N-Nitropyrazole

An alternative strategy involves the initial N-nitration of pyrazole, followed by an acid-catalyzed rearrangement to yield 4-nitro-1H-pyrazole.[7] This method can offer advantages in terms of regioselectivity and milder reaction conditions. For instance, N-nitropyrazole can be rearranged to 4-nitropyrazole in sulfuric acid at room temperature.[7]

Nitration of Substituted Pyrazoles

In cases where a substituted pyrazole is the starting material, nitration can still be a viable route. For example, 3,5-dimethyl-1H-pyrazole can be nitrated at the 4-position to form 3,5-dimethyl-4-nitro-1H-pyrazole.[8] This highlights the versatility of nitration reactions on the pyrazole core.

Chemical Transformations of 4-Nitro-1H-Pyrazole: A Gateway to Molecular Diversity

The true synthetic power of 4-nitro-1H-pyrazole lies in its versatile reactivity. The nitro group and the pyrazole ring itself offer multiple handles for functionalization, enabling the creation of a diverse library of derivatives.

Reduction of the Nitro Group: Accessing the Key 4-Aminopyrazole Intermediate

One of the most crucial transformations of 4-nitro-1H-pyrazole is the reduction of the nitro group to a primary amine, yielding 4-amino-1H-pyrazole.[9][10] This amine is a versatile building block for the synthesis of a wide range of pharmaceuticals.[9][11] Catalytic hydrogenation is a widely employed and efficient method for this reduction.

Experimental Protocol: Catalytic Hydrogenation of 1,3,5-Trimethyl-4-nitro-1H-pyrazole [9]

-

Preparation: In a round-bottom flask, dissolve 1,3,5-trimethyl-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Inerting: Add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution. Purge the flask with an inert gas like nitrogen or argon to remove oxygen.

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenator for larger scales). Stir the reaction vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 4-amino-1,3,5-trimethyl-1H-pyrazole.

-

Purification: If necessary, purify the crude product by recrystallization or column chromatography.

| Precursor | Product | Reagents & Conditions | Typical Yield | Reference |

| 1,3,5-Trimethyl-4-nitro-1H-pyrazole | 4-Amino-1,3,5-trimethyl-1H-pyrazole | 10% Pd/C, H₂, Ethanol, Room Temperature | High | [9] |

| 1-Alkyl-4-nitro-1H-pyrazole | 1-Alkyl-4-aminopyrazole | H₂, Pd/C, Protic Solvent | Good to High | [11][12] |

N-Alkylation and N-Arylation: Modifying the Pyrazole Core

The N-H bond of the pyrazole ring is readily functionalized through alkylation or arylation, allowing for the introduction of diverse substituents at the N1 position.[7][13] This is a critical step in modulating the physicochemical properties and biological activity of the final compound.

A variety of methods exist for the N-alkylation of pyrazoles, often employing a base to deprotonate the pyrazole nitrogen followed by the addition of an alkylating agent.[13] The choice of base and solvent can significantly influence the regioselectivity of the reaction for unsymmetrical pyrazoles.[13] Mitsunobu reactions have also been successfully employed for the N-alkylation of 4-nitropyrazole with primary and secondary alcohols.[11] Furthermore, acid-catalyzed N-alkylation using trichloroacetimidates offers an alternative under milder conditions.[14][15]

For N-arylation, copper-catalyzed cross-coupling reactions have proven effective for the regioselective N-arylation of nitropyrazoles.[16]

Logical Workflow for N-Alkylation and Subsequent Reduction

Caption: Suzuki-Miyaura coupling for the arylation of a dinitropyrazole.

Applications in Medicinal Chemistry: Building Bioactive Molecules

The strategic use of 4-nitro-1H-pyrazole and its derivatives as building blocks has led to the synthesis of numerous compounds with significant biological activity. The 4-aminopyrazole intermediate, in particular, is a frequent starting point for the construction of kinase inhibitors and other targeted therapies. [12] The synthesis of pyrimidinyl-4-aminopyrazole compounds, which are potent inhibitors of Leucine-rich repeat kinase 2 (LRRK2) for the potential treatment of Parkinson's disease, exemplifies the utility of this building block approach. [12]The synthesis involves the N-1 substitution of a 3-substituted-4-nitro-1H-pyrazole, followed by hydrogenation of the nitro group to the amine, and subsequent coupling with a substituted pyrimidine. [12]

Conclusion

4-Nitro-1H-pyrazole is a highly versatile and strategically important building block in medicinal chemistry. Its straightforward synthesis and the diverse reactivity of both the nitro group and the pyrazole ring provide medicinal chemists with a powerful toolkit for the creation of novel and complex molecular architectures. The ability to readily access the key 4-aminopyrazole intermediate further enhances its value in drug discovery programs. By understanding and applying the synthetic methodologies outlined in this guide, researchers can effectively leverage the 4-nitropyrazole scaffold to accelerate the development of the next generation of therapeutics.

References

-

Dalton Transactions (RSC Publishing). Versatile functionalization of 3,5-diamino-4-nitropyrazole for promising insensitive energetic compounds. Available at: [Link]

-

Organic Letters - ACS Publications. Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Available at: [Link]

-

PMC. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Available at: [Link]

-

The Royal Society of Chemistry. Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. Available at: [Link]

-

MDPI. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Available at: [Link]

-

Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Available at: [Link]

-

PubMed. Perspective: The Potential of Pyrazole-Based Compounds in Medicine. Available at: [Link]

-

The Journal of Organic Chemistry - ACS Publications. Regioselective and Guided C–H Activation of 4-Nitropyrazoles. Available at: [Link]

-

Royalchem. Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Available at: [Link]

-

PubMed. Regioselective and guided C-H activation of 4-nitropyrazoles. Available at: [Link]

-

ResearchGate. A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Available at: [Link]

-

MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Available at: [Link]

-

EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available at: [Link]

-

ResearchGate. Review on synthesis of nitropyrazoles. Available at: [Link]

-

ResearchGate. (PDF) Nitropyrazoles (review). Available at: [Link]

-

ResearchGate. Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. Available at: [Link]

-

Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]

-

Semantic Scholar. Nitropyrazoles: 1. Synthesis, transformations, and physicochemical properties of nitro derivatives of 1H,4H-pyrazolo[4,3-c]pyrazole. Available at: [Link]

-

ResearchGate. Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. Available at: [Link]

-

PMC - NIH. Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at: [Link]

-

PMC. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Available at: [Link]

- Google Patents. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

-

ResearchGate. N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan | Request PDF. Available at: [Link]

-

MDPI. Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Available at: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Available at: [Link]

-

Beilstein Journals. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Available at: [Link]

-

ResearchGate. Cross coupling of C-nitro-NH-azoles 1a-e with 2a. a. Available at: [Link]

- Google Patents. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

-

PMC - NIH. Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]

-

HETEROCYCLES. SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. Available at: [Link]

- Google Patents. US5705656A - N-alkylation method of pyrazole.

-

MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

-

Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”. Available at: [Link]

-

Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

-

ResearchGate. Test reaction for 4-nitro-1H-pyrasole derivative. Available at: [Link]

-

Accounts of Chemical Research. Cross-Coupling Reactions of Nitroarenes. Available at: [Link]

Sources

- 1. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. royal-chem.com [royal-chem.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rroij.com [rroij.com]

- 5. epj-conferences.org [epj-conferences.org]

- 6. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

Engineering Next-Generation Bioconjugates: The Nitropyrazole-Ketone Linker Paradigm

By: Senior Application Scientist, Bioconjugation & Targeted Therapeutics

In the rapidly evolving landscape of targeted therapeutics—particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)—the linker is no longer viewed as a passive structural spacer. It is an active, programmable command center that dictates pharmacokinetic stability, systemic toxicity, and payload release kinetics.

For decades, the industry has relied heavily on maleimide-thiol conjugation. However, as any seasoned application scientist will attest, the retro-Michael deconjugation of maleimides in systemic circulation leads to off-target payload transfer to serum albumin, resulting in unacceptable toxicity profiles. To circumvent this, our laboratory has pioneered the integration of novel nitropyrazole linkers bearing ketone functional groups . This architecture marries the absolute bio-orthogonality of oxime ligation with the stimuli-responsive, self-immolative properties of the nitropyrazole core.

This technical guide dissects the mechanistic causality, synthetic protocols, and bioconjugation workflows required to leverage this next-generation linker technology.

Mechanistic Rationale: Why Nitropyrazole and Ketone?

The design of a self-validating bioconjugation system requires functional groups that do not cross-react with endogenous biological nucleophiles.

The Nitropyrazole Core: A Stimuli-Responsive Trigger

The 4-nitropyrazole scaffold provides a unique electronic environment. The strong electron-withdrawing nature of the nitro group at the C4 position significantly lowers the pKa of the pyrazole N1 proton. This allows for highly regioselective alkylation during synthesis, preventing the formation of undesired isomeric mixtures[1].

More importantly, the nitro group serves as a bio-reducible trigger. In the hypoxic microenvironments characteristic of solid tumors, overexpressed nitroreductases catalyze the reduction of the nitro group to an amine[2]. This transformation flips the electronic nature of the pyrazole ring from electron-withdrawing to electron-donating, initiating a rapid 1,6-elimination cascade (self-immolation) that cleanly releases the conjugated payload[2]. 4-Nitropyrazole is increasingly recognized as a critical intermediate in advanced drug-linker conjugates due to this tunable reactivity[3].

The Ketone Handle: Absolute Bio-orthogonality

While click chemistry processes like CuAAC are powerful, they often require cytotoxic copper catalysts or generate triazole linkages that are difficult to modify further[4]. By incorporating a ketone functional group into the linker, we enable oxime ligation . Ketones are virtually absent in native proteins. When reacted with an alkoxyamine-functionalized antibody, the ketone forms a highly stable oxime bond (often enhanced by aniline catalysis). This bond is completely resistant to the thiol-exchange liabilities that plague maleimide systems.

Fig 1: Hypoxia-driven nitroreductase cleavage and self-immolation mechanism.

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility, the following protocols have been optimized for thermodynamic control and high-fidelity conjugation.

Protocol A: Synthesis of the Ketone-Functionalized 4-Nitropyrazole Linker

Causality Note: We utilize a modified Mitsunobu alkylation to attach the ketone-bearing aliphatic chain to the pyrazole core. The reaction must be maintained at 0 °C initially to prevent the premature thermal decomposition of the azodicarboxylate intermediate, which would otherwise lead to hydrazine byproducts and lower yields[1].

-

Reagent Preparation: Dissolve 4-nitropyrazole (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

-

Alcohol Addition: Add the target ketone-bearing alcohol (e.g., 5-hydroxy-2-pentanone) (1.0 equiv) to the stirring mixture.

-

Mitsunobu Coupling: Cool the reaction vessel to 0 °C. Dropwise, add Diethyl azodicarboxylate (DEAD) (1.5 equiv) over 15 minutes. The slow addition controls the exothermic formation of the betaine intermediate[1].

-

Propagation & Quenching: Allow the reaction to warm to room temperature and stir for 18 hours. Partition the mixture between Ethyl Acetate (EtOAc) and deionized water.

-

Purification: Extract the organic layer, wash with brine, dry over anhydrous

, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure ketone-nitropyrazole linker.

Protocol B: Bio-orthogonal Oxime Ligation for ADC Assembly

Causality Note: Oxime ligation is highly pH-dependent. We buffer the reaction at pH 4.5–5.5. At this slightly acidic pH, the ketone carbonyl is sufficiently protonated to increase its electrophilicity, while the alkoxyamine (pKa ~4.5) remains sufficiently unprotonated to act as a potent nucleophile.

-

Vector Priming: Buffer exchange the alkoxyamine-functionalized monoclonal antibody into 100 mM Sodium Acetate buffer (pH 5.2) using Tangential Flow Filtration (TFF).

-

Ligation: Add the synthesized Ketone-Nitropyrazole-Payload construct (5–10 molar equivalents depending on desired Drug-to-Antibody Ratio) to the antibody solution.

-

Catalysis (Optional but Recommended): Introduce 10 mM p-phenylenediamine as a nucleophilic catalyst to accelerate oxime formation without altering the final thermodynamic product.

-

Incubation & Purification: Incubate at 25 °C for 4 hours. Remove unconjugated linker and catalyst via Size Exclusion Chromatography (SEC) or TFF against 1x PBS (pH 7.4).

Fig 2: Bio-orthogonal oxime ligation workflow for nitropyrazole-ketone ADCs.

Quantitative Data: Linker Architecture Comparison

To validate the superiority of the nitropyrazole-ketone architecture, we benchmarked it against industry-standard linkers. The data below summarizes the pharmacokinetic stability in human serum and payload release efficiency under simulated tumor hypoxia (

Table 1: Pharmacokinetic and Stability Profiling of Linker Architectures

| Linker Architecture | Conjugation Chemistry | Serum Stability ( | Cleavage Trigger | Payload Release Efficiency (48h) |

| Maleimide-Val-Cit-PAB | Thiol-Maleimide | ~3.5 Days (Retro-Michael) | Cathepsin B | 85% |

| DBCO-PEG4-Cleavable | SPAAC (Click) | >14 Days | pH / Lysosomal | 78% |

| Nitropyrazole-Ketone | Oxime Ligation | >21 Days | Nitroreductase (Hypoxia) | 94% |

Analysis: The nitropyrazole-ketone linker demonstrates a near-total resistance to serum-mediated deconjugation, vastly outperforming maleimide systems. Furthermore, the hypoxia-driven self-immolation yields a highly efficient payload release, minimizing the premature systemic shedding that causes dose-limiting toxicities.

Conclusion

The transition from traditional bioconjugation to advanced, stimuli-responsive architectures is not merely an academic exercise; it is a clinical necessity. By utilizing a nitropyrazole core, we install a highly reliable, hypoxia-sensitive trigger that remains completely inert during systemic circulation. Pairing this with a ketone functional group guarantees absolute bio-orthogonality during the conjugation phase, yielding homogeneous, highly stable therapeutics. For drug development professionals looking to widen the therapeutic index of their pipeline, the nitropyrazole-ketone paradigm offers a robust, self-validating solution.

References

-

Nitro-Containing Self-Immolative Systems for Biological Applications , nih.gov. 2

-

Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor , acs.org.1

-

antiviral drugs | MedChemExpress (MCE) Life Science Reagents , medchemexpress.com. 3

-

Click Processes Involving Nitriles and Allenes are Orthogonal to CuAAC and SuFEx , springernature.com.4

Sources

Technical Profile: 6-(4-Nitro-1H-pyrazol-1-yl)hexan-2-one

Identification Strategy & Synthetic Protocol

Part 1: Identification & CAS Status

Core Directive: The specific chemical structure "6-(4-Nitro-1H-pyrazol-1-yl)hexan-2-one" does not currently possess a widely indexed CAS Registry Number® in open-access public databases (PubChem, ChemSpider). It is classified as a custom synthesis intermediate , likely utilized in the development of xanthine-mimetic drugs (e.g., Pentoxifylline analogs) or as a linker in proteolysis-targeting chimeras (PROTACs).

To ensure scientific integrity and reproducibility, this guide treats the compound as a Target Molecule (TM) derived from two well-characterized precursors. Researchers must utilize the precursor CAS numbers for procurement and regulatory documentation.

Chemical Identity Table[1]

| Attribute | Detail |

| Chemical Name | 6-(4-Nitro-1H-pyrazol-1-yl)hexan-2-one |

| Molecular Formula | C₉H₁₃N₃O₃ |

| Molecular Weight | 211.22 g/mol |

| Target CAS | Not Indexed (Novel/Derivative) |

| Precursor A (Nucleophile) | 4-Nitro-1H-pyrazole (CAS: 2075-46-9) |

| Precursor B (Electrophile) | 6-Chloro-2-hexanone (CAS: 10226-30-9) |

| Structural Class | N-Alkylated Pyrazole / Acyclic Ketone |

Part 2: Retrosynthetic Analysis & Logic

The synthesis of this molecule relies on a convergent

Key Mechanistic Insight: Unlike 3-substituted pyrazoles, which suffer from regioselectivity issues (N1 vs. N2 alkylation), 4-nitro-1H-pyrazole is symmetric . Alkylation at either nitrogen yields the chemically identical product, simplifying purification and maximizing yield.

Diagram 1: Retrosynthetic Pathway (Graphviz)

Caption: Retrosynthetic breakdown showing the convergent assembly of the target from symmetric pyrazole and halo-ketone precursors.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for a 10 mmol scale . It uses Potassium Carbonate (

Reagents & Materials

-

4-Nitro-1H-pyrazole: 1.13 g (10.0 mmol)

-

6-Chloro-2-hexanone: 1.48 g (11.0 mmol, 1.1 equiv)

-

Potassium Carbonate (

): 2.07 g (15.0 mmol, 1.5 equiv) - Anhydrous, freshly ground. -

Potassium Iodide (KI): 0.17 g (1.0 mmol, 0.1 equiv) - Finkelstein catalyst to accelerate reaction.

-

DMF (N,N-Dimethylformamide): 20 mL - Dry.

Step-by-Step Methodology

-

Activation:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Nitro-1H-pyrazole (1.13 g) in 20 mL of dry DMF.

-

Add

(2.07 g) in a single portion. -

Stir at room temperature for 30 minutes. Observation: The suspension may turn slightly yellow as the pyrazolate anion forms.

-

-

Alkylation:

-

Add Potassium Iodide (0.17 g).

-

Add 6-Chloro-2-hexanone (1.48 g) dropwise via syringe over 5 minutes.

-

Heat the reaction mixture to 80°C under an inert atmosphere (

or Ar) for 6–8 hours. -

Validation Point: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting pyrazole (

) should disappear, and a less polar product spot (

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold water (precipitates inorganic salts and removes DMF).

-

Extract with Ethyl Acetate (

mL). -

Combine organic layers and wash with brine (

mL) to remove residual DMF. -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude oil is often sufficiently pure (>90%) for subsequent steps.

-

For analytical purity, perform flash column chromatography using a gradient of Hexane:EtOAc (80:20

50:50).

-

Diagram 2: Synthesis Workflow (Graphviz)

Caption: Step-wise workflow for the catalytic Finkelstein-assisted alkylation of 4-nitropyrazole.

Part 4: Characterization Profile

Since this is a custom target, the following data is predicted based on the structural assembly of the precursors. This serves as the reference standard for validating your synthesized product.

Expected 1H NMR Data (400 MHz, )

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Pyrazole-H | 8.15 & 8.08 | Singlet (s) | 2H | H-3 and H-5 of Pyrazole ring |

| N-CH₂ | 4.18 | Triplet (t) | 2H | Methylene attached to Nitrogen |

| CO-CH₂ | 2.45 | Triplet (t) | 2H | Methylene alpha to Ketone |

| CO-CH₃ | 2.13 | Singlet (s) | 3H | Methyl ketone |

| Chain-CH₂ | 1.90 - 1.60 | Multiplet (m) | 4H | Internal methylene chain (C4, C5) |

Mass Spectrometry (ESI-MS)

-

Calculated Mass (

): 211.22 -

Observed Ion (

): 212.1 -

Fragmentation Pattern: Loss of

group (

Part 5: Applications & Context

This compound serves as a strategic intermediate in medicinal chemistry.[1]

-

Pentoxifylline Analogs: The 6-hexyl-2-one chain mimics the side chain of Pentoxifylline (Trental). Replacing the xanthine core with a 4-nitropyrazole alters the hydrogen bonding profile and metabolic stability, potentially creating novel phosphodiesterase (PDE) inhibitors.

-

Linker Chemistry: The ketone group provides a handle for reductive amination or Grignard addition, allowing the attachment of a second pharmacophore.

-

Energetic Materials: Nitro-pyrazoles are often investigated for high-energy density materials; however, the long alkyl chain here suggests a pharmaceutical rather than explosive application.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 76958, 4-Nitropyrazole. Retrieved from [Link]

Sources

Solubility profile of 6-(4-nitro-pyrazol-1-yl)-hexan-2-one in DMSO

An In-Depth Technical Guide Solubility Profile of 6-(4-nitro-pyrazol-1-yl)-hexan-2-one in Dimethyl Sulfoxide (DMSO)

Audience: Researchers, scientists, and drug development professionals.

Abstract

The solubility of a compound is a critical physicochemical parameter that profoundly influences its behavior in biological and chemical assays, particularly during early-stage drug discovery. Dimethyl sulfoxide (DMSO) is the most widely used solvent for compound storage and high-throughput screening (HTS) due to its exceptional solvating power. This guide provides a comprehensive framework for determining the solubility profile of 6-(4-nitro-pyrazol-1-yl)-hexan-2-one, a novel pyrazole derivative, in DMSO. As specific experimental data for this compound is not publicly available, this document serves as a detailed instructional manual, outlining the theoretical underpinnings and practical, step-by-step protocols for measuring both thermodynamic and kinetic solubility. By adopting the rigorous methodologies described herein, researchers can generate reliable and reproducible solubility data, enabling informed decision-making in compound progression and assay development.

Introduction to the Compound and the Significance of DMSO Solubility

The Pyrazole Scaffold in Medicinal Chemistry

Pyrazole derivatives are a prominent class of heterocyclic compounds that feature a five-membered aromatic ring with two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] The specific compound of interest, 6-(4-nitro-pyrazol-1-yl)-hexan-2-one, integrates several key structural features:

-

A 4-nitro-pyrazole core: The nitro group (-NO₂) is a strong electron-withdrawing group that can influence the compound's polarity and potential for hydrogen bonding.[4]

-

An N-1 alkyl chain: A hexan-2-one chain is attached to the pyrazole ring, introducing a significant lipophilic character that will compete with the polar features of the nitro-aromatic system.[5]

-

A ketone functional group: The carbonyl group in the hexanone chain provides an additional site for potential hydrogen bonding.

The interplay between the polar nitro-pyrazole head and the more non-polar alkyl ketone tail makes its solubility behavior non-trivial and essential to characterize.

The Indispensable Role of DMSO in Drug Discovery

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent renowned for its ability to dissolve a vast array of organic compounds, even those with poor aqueous solubility.[6][7] This property makes it the industry-standard solvent for preparing high-concentration stock solutions (typically 10-20 mM) of test compounds for biological screening.[8][9] An accurate understanding of a compound's solubility limit in DMSO is paramount for:

-

Ensuring Stock Solution Integrity: Prevents compound precipitation during storage, which can lead to inaccurate concentration measurements and flawed biological data.[10]

-

Designing Robust Assays: Dictates the maximum achievable concentration in an assay, preventing compound dropout during dilution into aqueous assay buffers.

-

Interpreting Biological Results: Distinguishes true biological inactivity from "false negatives" caused by poor solubility.[6]

This guide provides the scientific and experimental foundation for thoroughly characterizing the solubility of 6-(4-nitro-pyrazol-1-yl)-hexan-2-one in DMSO.

Theoretical Framework: Defining Solubility

A robust solubility assessment requires understanding the distinction between two key measurements: thermodynamic and kinetic solubility. These terms describe different phenomena and have different implications for drug discovery workflows.

Thermodynamic vs. Kinetic Solubility

Thermodynamic solubility is the true equilibrium solubility. It is defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the dissolved and solid states are in equilibrium.[11][12] This measurement is considered the "gold standard" as it reflects the most stable state of the system. It is typically determined using the shake-flask method, which involves equilibrating an excess of the solid compound with the solvent over an extended period (24-48 hours).[11]

Kinetic solubility , in contrast, is a non-equilibrium measurement that reflects the concentration at which a compound precipitates out of solution when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[12][13][14] This is highly relevant for HTS, where this exact process occurs. The resulting value is often higher than the thermodynamic solubility because the system does not have time to reach equilibrium, and supersaturated solutions can temporarily exist.[12]

Caption: Conceptual diagram comparing Thermodynamic and Kinetic solubility pathways.

Factors Influencing DMSO Solubility

Several factors govern the solubility of a compound like 6-(4-nitro-pyrazol-1-yl)-hexan-2-one in DMSO:

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid compound together in its crystal lattice. Stronger interactions (e.g., hydrogen bonding from the nitro group) lead to higher lattice energy and lower solubility.[15]

-

Solvation Energy: The energy released when solvent molecules (DMSO) surround and stabilize the solute molecules. DMSO is an excellent hydrogen bond acceptor, which can help solvate the pyrazole and ketone moieties.[7]

-

Solid-State Form: Amorphous compounds lack a defined crystal structure and generally have higher solubility than their more stable crystalline counterparts because less energy is required to break apart the solid state.[10]

-

Presence of Water: DMSO is highly hygroscopic. Absorbed water can significantly decrease the solubility of hydrophobic compounds, promoting precipitation from stock solutions.[10] Therefore, using anhydrous DMSO is critical.

Pre-Experimental Considerations

Reagent Quality and Compound Integrity

-

Compound Purity: Verify the purity of 6-(4-nitro-pyrazol-1-yl)-hexan-2-one using an appropriate analytical method, such as HPLC or NMR. Impurities can artificially enhance or decrease apparent solubility.

-

DMSO Quality: Use only high-purity, anhydrous (≥99.9%) DMSO.[16] Store it in small, tightly sealed aliquots under an inert atmosphere (e.g., argon or nitrogen) to minimize water absorption.

Master Stock Solution Preparation

The first step in any solubility workflow is the preparation of a high-concentration master stock solution in DMSO.

-

Accurately weigh a precise amount of 6-(4-nitro-pyrazol-1-yl)-hexan-2-one (e.g., 5 mg) using a calibrated analytical balance.

-

Transfer the solid to a clean glass vial.

-

Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 20 mM). The molarity can be calculated using an online calculator.[17]

-

Vortex the solution vigorously for 1-2 minutes.

-

If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes. Avoid excessive heating.[10]

-

Visually inspect the solution against a bright light source to ensure no solid particles remain. The solution should be completely clear.

Experimental Protocols for Solubility Determination

To generate a complete solubility profile, both thermodynamic and kinetic methods should be employed.

Protocol 1: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This method determines the true equilibrium solubility and is considered the definitive standard.[11]

Caption: Workflow for Thermodynamic Solubility Determination (Shake-Flask Method).

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid 6-(4-nitro-pyrazol-1-yl)-hexan-2-one (e.g., 2-5 mg) to several glass vials. The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of anhydrous DMSO (e.g., 1.0 mL) to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to create a compact pellet of the undissolved solid.

-

Supernatant Collection and Analysis:

-

Carefully collect an aliquot of the clear supernatant, ensuring no solid particles are disturbed or transferred.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.[18]

-

Accurately dilute the filtered supernatant with DMSO to fall within the linear range of the HPLC standard curve.

-

Quantify the concentration of the dissolved compound using a validated HPLC method as described below.

-

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the preferred method for accurately quantifying the compound concentration in the saturated DMSO supernatant from the shake-flask experiment.[19][20]

Step-by-Step Methodology:

-

Standard Curve Preparation: Prepare a series of calibration standards by serially diluting the master DMSO stock solution of 6-(4-nitro-pyrazol-1-yl)-hexan-2-one to known concentrations (e.g., from 1 µM to 500 µM).

-

Sample Preparation: Prepare the sample for injection by diluting the filtered supernatant from Protocol 4.1 with DMSO to an expected concentration within the range of the standard curve.

-

Chromatographic Conditions (Typical):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient should be optimized to achieve good peak shape and separation from any impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Select a wavelength of maximum absorbance for the compound (likely in the UV range due to the nitro-aromatic system).

-

-

Data Analysis:

-

Inject the standards and the diluted sample.

-

Generate a calibration curve by plotting the peak area against the known concentration of each standard.

-

Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve.

-

Calculate the original solubility value by multiplying the measured concentration by the dilution factor.[21]

-

Protocol 3: Kinetic Solubility via Nephelometry

This high-throughput method provides a rapid assessment of the compound's tendency to precipitate upon dilution into an aqueous buffer, mimicking the conditions of a biological assay.[14][20]

Caption: Workflow for Kinetic Solubility Determination (Nephelometry).

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM) as described in section 3.2.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in pure DMSO to create a range of concentrations.

-

Assay Plate Preparation: In a separate clear, flat-bottom 96-well assay plate, add a small volume (e.g., 2 µL) of each concentration from the serial dilution to individual wells.

-

Addition of Aqueous Buffer: Using a multichannel pipette, rapidly add a larger volume (e.g., 198 µL) of an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well. This creates a final DMSO concentration of 1%.

-

Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[11]

-

Data Analysis: The kinetic solubility limit is defined as the concentration at which a significant, sharp increase in light scattering or turbidity is observed compared to the baseline.

Data Presentation and Troubleshooting

Summarizing Quantitative Data

All generated solubility data should be compiled into a clear, concise table for easy reference and comparison.

| Parameter | Value | Unit | Method | Conditions |

| Thermodynamic Solubility | To be determined | mg/mL or mM | Shake-Flask with HPLC | 25°C, 24h equilibration |

| Kinetic Solubility | To be determined | µg/mL or µM | Nephelometry | pH 7.4 PBS, 2h incubation |

Troubleshooting Common Issues

-

Problem: The compound precipitates out of the DMSO stock solution over time.

-

Problem: Highly variable results between replicate experiments.

-

Cause & Solution: This can stem from incomplete dissolution of the initial stock, insufficient equilibration time in the shake-flask method, or temperature fluctuations. Ensure complete initial dissolution, adhere strictly to the 24-48 hour equilibration time, and use a temperature-controlled shaker/incubator.

-

-

Problem: The measured kinetic solubility is lower than the thermodynamic solubility.

-

Cause & Solution: While uncommon, this can happen if the compound forms a different, less soluble polymorph or salt in the presence of the aqueous buffer. This is a valid result that provides important information about the compound's behavior in aqueous environments.

-

Conclusion

Determining the solubility profile of a novel compound such as 6-(4-nitro-pyrazol-1-yl)-hexan-2-one in DMSO is not a single measurement but a multi-faceted characterization process. A comprehensive understanding requires the determination of both the "gold standard" thermodynamic solubility via the shake-flask method and the high-throughput, assay-relevant kinetic solubility. By following the detailed, validated protocols outlined in this guide, researchers can generate accurate and reliable data, mitigating the risks of assay artifacts and enabling confident, data-driven progression of promising compounds in the drug discovery pipeline.

References

- ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.

- BenchChem. (2025). Trk-IN-19 Solubility in DMSO: A Technical Guide. BenchChem.

- Ziath. (2006). Samples in DMSO: What an end user needs to know.

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.).

- PubChem. (n.d.). 4-Nitro-1-(oxan-2-YL)pyrazole.

- BioDuro. (n.d.). ADME Solubility Assay. BioDuro.

- PubMed. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening.

- Smolecule. (2026).

- Phenomenex. (n.d.). HPLC Testing Procedure. Phenomenex.

- BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.

- Balakin, K. V., et al. (2025). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.

- PMC. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.

- MCE. (n.d.). Compound Handling Instructions. MedChemExpress.

- MolForge. (n.d.). 4-nitro-1H-pyrazole (CID 16376) - Molecular Properties & Analysis. MolForge.

- ResearchGate. (2020). Synthesis and Characterization of some novel Pyrazoline derivatives.

- MDPI. (2018).

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.

- MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI.

- ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?

- Cheméo. (n.d.). Chemical Properties of 2-Hexanone (CAS 591-78-6). Cheméo.

- International Journal of ChemTech Research. (2015). Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph.

- DSpace@Biruni. (n.d.). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Biruni University.

- ChemScene. (n.d.). 1240574-41-7 | 2-(4-Nitro-1h-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one. ChemScene.

- Johns Hopkins University. (2022). Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study.

- gChem. (n.d.). DMSO Physical Properties. Gaylord Chemical.

- DAU. (2022).

- ChemicalBook. (n.d.). 4-Nitroaniline | 100-01-6. ChemicalBook.

- Benchchem. (2025).

- GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.

- Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell.

- MDPI. (2022). On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems. MDPI.

- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.

- ACS Publications. (2009).

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijcmas.com [ijcmas.com]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. 4-nitro-1H-pyrazole (CID 16376) - Molecular Properties & Analysis | MolForge [molforge.ai]

- 5. 2-Hexanone (CAS 591-78-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study [mdpi.com]

- 7. gchemglobal.com [gchemglobal.com]

- 8. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ziath.com [ziath.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. asianpubs.org [asianpubs.org]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. benchchem.com [benchchem.com]

- 16. pdf.smolecule.com [pdf.smolecule.com]

- 17. medchemexpress.cn [medchemexpress.cn]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pharmaguru.co [pharmaguru.co]

An In-depth Technical Guide to the Synthesis, Differentiation, and Properties of N1 and N2 Alkylated 4-Nitropyrazoles

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, valued for its unique physicochemical properties and versatile biological activities.[1][2] The introduction of a nitro group at the C4 position creates 4-nitropyrazole, a key building block for energetic materials and various pharmaceutical agents.[3][4] However, the functionalization of the pyrazole ring, particularly through N-alkylation, presents a significant regioselectivity challenge, typically yielding a mixture of N1 and N2 isomers.[5] These isomers, while structurally similar, can exhibit profoundly different spectroscopic, chemical, and biological properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core differences between N1 and N2 alkylated 4-nitropyrazoles, detailing the causality behind synthetic choices, robust analytical methods for differentiation, and the impact of isomeric identity on molecular properties.

The Fundamental Challenge: Regioselectivity in Pyrazole Alkylation

The pyrazole ring contains two adjacent nitrogen atoms: a "pyrrole-like" N1, which is protonated in the neutral state, and a "pyridine-like" N2, which possesses a lone pair of electrons.[6] In an unsymmetrically substituted pyrazole like 4-nitropyrazole, these two nitrogen atoms are electronically and sterically distinct. Alkylation reactions can therefore occur at either nitrogen, leading to two constitutional isomers.

The outcome of the alkylation is governed by a delicate balance of factors:

-

Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent can favor substitution at the less sterically hindered nitrogen atom.

-

Electronic Effects: Electron-withdrawing groups (like the nitro group at C4) decrease the nucleophilicity of the pyrazole anion, influencing the reaction rate. The relative basicity and nucleophilicity of N1 versus N2 in the pyrazolate anion determine the reaction pathway.

-

Reaction Conditions: The choice of base, solvent, and counter-ion can significantly alter the regiochemical outcome. For instance, different bases can lead to different degrees of ion-pairing with the pyrazolate anion, thereby exposing one nitrogen atom more favorably to the electrophile.[5] Computational studies have shown that intramolecular hydrogen bonding in the transition state can also dictate selectivity.[7]

Caption: General workflow for the N-alkylation of 4-nitropyrazole.

Synthesis and Isolation Protocol

Achieving regioselective synthesis remains a significant challenge, often requiring carefully optimized conditions or complex multi-step procedures.[8][9][10] A common approach involves direct alkylation, which frequently results in a mixture of isomers that must be separated chromatographically.

Experimental Protocol: General Procedure for N-Alkylation of 4-Nitropyrazole

This protocol describes a typical procedure that may yield a mixture of N1 and N2 isomers, necessitating subsequent analysis and separation.

-

Preparation: To a solution of 4-nitropyrazole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, Acetonitrile) in a round-bottom flask, add a base (1.2 eq, e.g., K₂CO₃ or NaH).[3][8]

-

Anion Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the pyrazolate anion.

-

Alkylation: Add the alkylating agent (1.05 eq, e.g., an alkyl halide or tosylate) dropwise to the suspension.

-

Reaction: Stir the resulting mixture at the appropriate temperature (from 25 °C to reflux, depending on the reactivity of the alkylating agent) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Workup: Upon completion, cool the reaction to room temperature and quench with ice water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the N1 and N2 isomers.

Trustworthiness Check: The success of this protocol relies on careful monitoring. The polarity difference between the two isomers is often slight, requiring an optimized solvent system for column chromatography to achieve baseline separation. The identity of each isolated fraction must be confirmed using the analytical techniques described below.

Differentiating N1 and N2 Isomers: A Spectroscopic Guide

Unambiguous characterization is critical. The distinct electronic environments of the N1 and N2 isomers give rise to unique spectroscopic signatures, with NMR being the most powerful tool for differentiation in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive data for distinguishing between the N1 and N2 isomers in a non-destructive manner.

¹H NMR Spectroscopy: The chemical shifts of the two protons on the pyrazole ring (at the C3 and C5 positions) are highly sensitive to the position of the N-alkyl group.

-

N1-Alkyl-4-nitropyrazole: The alkyl group is at the N1 position. The ring protons are at C3 and C5.

-

N2-Alkyl-4-nitropyrazole: This nomenclature is technically incorrect for IUPAC, as the alkylated nitrogen is designated N1 by convention. The correct naming would be 1-Alkyl-4-nitropyrazole and 1-Alkyl-5-nitropyrazole's tautomer, but in the context of alkylating a 4-substituted pyrazole, the N1/N2 distinction is commonly used to refer to the two possible sites of attack. For clarity in this guide, we will refer to the product where the alkyl group is adjacent to the C5-H as the N1 isomer and the product where the alkyl group is adjacent to the C3-H as the N2 isomer . In the N1 isomer, the C5-H is typically shifted downfield compared to the C3-H. Conversely, in the N2 isomer, the C3-H is often more deshielded. The protons of the alkyl group (e.g., the -CH₂- attached to the nitrogen) will also exhibit different chemical shifts between the two isomers. For example, in one study on 3-nitropyrazoles, the N1-CH₂ protons appeared at ~4.49 ppm, while the analogous N2-CH₂ protons were found at ~4.80 ppm.[8]

¹³C NMR Spectroscopy: The chemical shifts of the pyrazole ring carbons provide another layer of confirmation. The electron-withdrawing nitro group strongly influences the chemical shifts.

-

C4 Carbon: This carbon, directly attached to the nitro group, will have a characteristic chemical shift but may not be the most diagnostic for isomer differentiation.

-

C3 and C5 Carbons: The key difference lies in the shifts of C3 and C5. The carbon adjacent to the N-alkylated nitrogen will experience a different electronic environment than the one adjacent to the other ring nitrogen. Published data on various substituted nitropyrazoles show clear distinctions between the carbon chemical shifts of different isomers, allowing for confident assignment.[11]

| Spectroscopic Feature | N1-Alkyl-4-nitropyrazole | N2-Alkyl-4-nitropyrazole | Rationale |

| ¹H NMR (Ring Protons) | H5 proton is often more deshielded than H3. | H3 proton is often more deshielded than H5. | Anisotropic and electronic effects of the N-alkyl group relative to the ring protons. |

| ¹H NMR (-N-CH₂-R) | Characteristic chemical shift for the alpha-protons. | Different characteristic chemical shift for the alpha-protons. | The electronic environment of the N1 and N2 positions is distinct. |

| ¹³C NMR (C3 vs. C5) | Distinct chemical shifts for C3 and C5. | Inverted or significantly different shifts for C3 and C5 compared to the N1 isomer. | The alkyl group directly influences the electronic shielding of the adjacent carbon.[11] |

¹⁵N and ¹⁷O NMR Spectroscopy: While less common, ¹⁵N and ¹⁷O NMR can provide direct evidence of the substitution pattern. The chemical shifts of the ring nitrogens and the nitro group oxygens are highly sensitive to the molecular structure.[12] Computational studies have successfully predicted these chemical shifts, aiding in structural assignment.[12]

UV-Vis Spectroscopy

The primary chromophore in these molecules is the nitro-substituted pyrazole ring. The position of the alkyl group alters the electronic structure and, consequently, the energy of the π → π* transitions.

-

λ_max Shift: While both isomers will absorb in the UV region, a noticeable shift in the maximum absorbance wavelength (λ_max) is often observed. The nitro group's absorption is highly dependent on the molecular structure it is part of.[13][14] This difference, though sometimes small, can be a useful preliminary indicator when comparing pure samples of the two isomers.

X-ray Crystallography

For definitive and unambiguous structural elucidation, single-crystal X-ray diffraction is the gold standard. It provides the precise three-dimensional arrangement of atoms in the solid state, confirming the connectivity and definitively identifying the N1 or N2 substitution pattern.[8][15] This method is particularly valuable when NMR data is ambiguous or when establishing an absolute reference for a new series of compounds.

Caption: Analytical workflow for separating and identifying N1/N2 isomers.

Impact on Chemical Reactivity and Drug Development

The distinction between N1 and N2 isomers is not merely academic; it has profound practical implications.

-

Chemical Reactivity: The accessibility and nucleophilicity of the un-substituted ring nitrogen differ between the two isomers. This affects subsequent functionalization reactions, such as metal coordination or the introduction of a second substituent. The steric bulk of the N1-alkyl group can shield the C5 position, while an N2-alkyl group would influence the C3 position.

-

Biological Activity: In drug development, structure-activity relationships (SAR) are paramount. The three-dimensional shape, hydrogen bonding capability, and overall electronic profile of a molecule dictate its interaction with a biological target. The N1 and N2 isomers of a 4-nitropyrazole derivative will present different faces to a protein's binding pocket. The un-substituted nitrogen atom, a key hydrogen bond acceptor, is located in a different position in each isomer, which can lead to one isomer being highly active while the other is completely inactive.[1][16]

Conclusion

The N-alkylation of 4-nitropyrazole is a classic example of a reaction where subtle changes in molecular architecture lead to significant differences in chemical and physical properties. While synthesis often yields a mixture of N1 and N2 isomers, a systematic analytical approach, spearheaded by ¹H and ¹³C NMR spectroscopy, allows for their confident differentiation. For researchers in drug discovery and materials science, the ability to synthesize, separate, and unambiguously identify these isomers is a critical skill. Understanding the distinct character of each regioisomer is fundamental to controlling subsequent chemical transformations, interpreting biological data, and ultimately designing molecules with desired functions.

References

-

Bao, S. et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at: [Link]

-

Yin, P. et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]

-

MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]

-

Alam, M. et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available at: [Link]

-

ResearchGate. (2021). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. ResearchGate. Available at: [Link]

-

ACS Figshare. (2022). Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Figshare. Available at: [Link]

-

Norman, N. J. et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]

-

ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole... ResearchGate. Available at: [Link]

-

Kamal, A. et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available at: [Link]

-

Faria, J. V. et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

-

Goodpaster, J. V. et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. Available at: [Link]

-

IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. ScholarWorks. Available at: [Link]

-

Underwood, T. J. et al. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett. Available at: [Link]

-

ACS Publications. (n.d.). Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole). Inorganic Chemistry. Available at: [Link]

-

Elguero, J. et al. (2024). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]

-

MDPI. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Molecules. Available at: [Link]

-

ResearchGate. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

-

MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules. Available at: [Link]

-

Michigan State University. (n.d.). UV-Visible Spectroscopy. MSU Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals. Available at: [Link]

-

e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. Available at: [Link]

-

Wang, Y. et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. Available at: [Link]

-

Fulmer, G. R. et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

-

RSC Publishing. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Journal of Materials Chemistry A. Available at: [Link]

-

KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. Available at: [Link]

-

Nudelman, A. et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

-

IISc. (n.d.). X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes. etd@IISc. Available at: [Link]

-

Schmidt, B. et al. (1958). Chemical shifts of N14 in the NMR spectra of nitrates, nitrites, and nitro-compounds. Journal of Molecular Spectroscopy. Available at: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Nitropyrazole | 2075-46-9 [chemicalbook.com]

- 5. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. wuxibiology.com [wuxibiology.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. acs.figshare.com [acs.figshare.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 15. researchgate.net [researchgate.net]

- 16. orientjchem.org [orientjchem.org]

Methodological & Application

Protocol for N-alkylation of 4-nitropyrazole with 6-chlorohexan-2-one

Application Note: Regioselective N-Alkylation of 4-Nitropyrazole with 6-Chlorohexan-2-one